3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one
Overview
Description
“3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one” is a derivative of Chromanone or Chroman-4-one, which is an important and interesting heterobicyclic compound . It acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Molecular Structure Analysis
The molecular structure of “3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one” is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . This relates to chromane, chromene, chromone, and chromenone, but the absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference .Scientific Research Applications
Lipid Metabolism in Hepatocytes
Research by Corazzi et al. (1981) explored the effects of flavolignans like 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one on lipid synthesis in ethanol-intoxicated hepatocytes. They found that ethanol decreased the incorporation of labeled glycerol into lipids, while flavolignans had an opposite effect, indicating their potential to partially counteract the actions of ethyl alcohol on liver lipid metabolism (Corazzi et al., 1981).
Plant-derived Compounds
Aye et al. (2018) isolated a series of compounds, including 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one, from the rhizomes of Sansevieria cylindrica. These compounds exhibited weak radical scavenging activity and provided insights into their biosynthetic pathways (Aye et al., 2018).
Chroman-4-one Derivatives in Drug Discovery
Emami and Ghanbarimasir (2015) reviewed the significant synthetic methods and biological relevance of chroman-4-one-derived compounds, highlighting their importance in drug discovery and as intermediates in organic synthesis (Emami & Ghanbarimasir, 2015).
Antioxidant Properties
Yadav et al. (2014) discussed the antioxidant properties of chromones and their derivatives, including 3,7-dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one. These compounds are thought to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment (Yadav et al., 2014).
Future Directions
properties
IUPAC Name |
(2S,3S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c18-10-2-3-11-13(8-10)23-17(16(20)15(11)19)9-1-4-12-14(7-9)22-6-5-21-12/h1-4,7-8,16-18,20H,5-6H2/t16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDQKWLRSIIJEI-SJORKVTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(C(=O)C4=C(O3)C=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@H]3[C@@H](C(=O)C4=C(O3)C=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901000878 | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one | |
CAS RN |
79986-03-1 | |
Record name | 3,7-Dihydroxy-2-(1,4-benzodioxan-6-yl)chroman-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079986031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901000878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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